![molecular formula C7H9NS B13320203 3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13320203.png)
3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole is a heterocyclic compound that features a fused ring system combining a thiophene and a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole typically involves the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and other alkylating agents such as allyl, propargyl, and benzyl bromides in the presence of sodium hydride in tetrahydrofuran (THF) . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole undergoes various chemical reactions, including:
Substitution: Alkylation reactions with alkyl halides in the presence of sodium hydride lead to the formation of N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Lead tetraacetate in an appropriate solvent.
Reduction: Hydrazine hydrate in boiling ethanol.
Substitution: Alkyl halides (e.g., methyl iodide, allyl bromide) in the presence of sodium hydride and THF.
Major Products
Oxidation: Diazene derivatives.
Reduction: Hydrazide derivatives.
Substitution: N-substituted thieno[3,2-b]pyrrole derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole involves its interaction with specific molecular targets:
Lysine-specific demethylases (KDM1A and LSD1): The compound inhibits these enzymes, which play a crucial role in the regulation of gene transcription by demethylating lysine residues on histones.
RNA-dependent RNA polymerase: It acts as an allosteric inhibitor for the RNA polymerase of hepatitis C virus, thereby inhibiting viral replication.
Comparación Con Compuestos Similares
3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole can be compared with other thieno[3,2-b]pyrrole derivatives:
4H-thieno[3,2-b]pyrrole-5-carboxamides: These compounds have shown strong antiviral activity and potential as anticancer agents.
4H-thieno[3,2-b]pyrrole-5-carbohydrazides: These derivatives are used in the synthesis of functionalized hydrazine derivatives with potential antitubercular activity.
Thieno[2,3-b]pyrrole-2-carboxylic acids: These compounds are used in the synthesis of various heterocyclic compounds with potential biological activity.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in different scientific fields.
Propiedades
Fórmula molecular |
C7H9NS |
|---|---|
Peso molecular |
139.22 g/mol |
Nombre IUPAC |
3-methyl-5,6-dihydro-4H-thieno[3,2-b]pyrrole |
InChI |
InChI=1S/C7H9NS/c1-5-4-9-6-2-3-8-7(5)6/h4,8H,2-3H2,1H3 |
Clave InChI |
JRYBVHBFFHZRNA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC2=C1NCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7R,9AS)-7-methyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13320127.png)
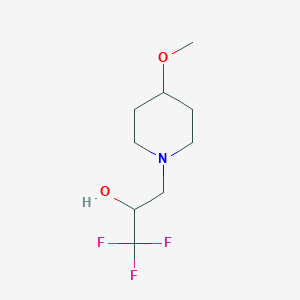
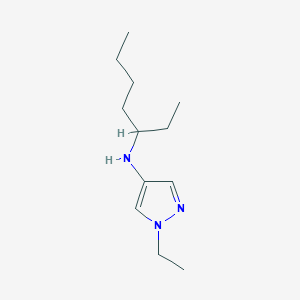
![4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile](/img/structure/B13320138.png)

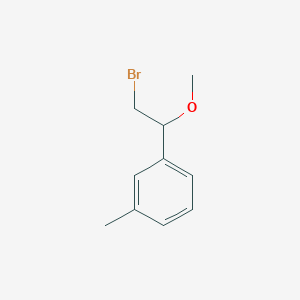
![2-(Tert-butoxycarbonyl)-8-(methoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13320164.png)

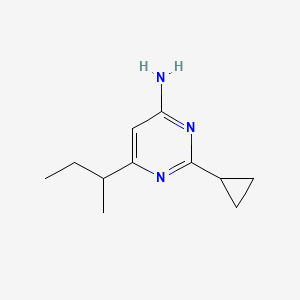
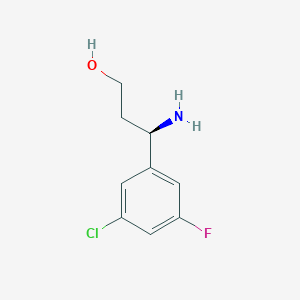
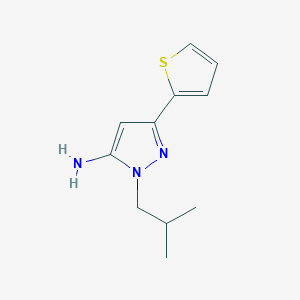
![7-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13320189.png)
![N-(4-((1H-Pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-1-(cyclopropylmethyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B13320194.png)
